(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate
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Overview
Description
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the cyclopropane ring through a cyclopropanation reaction. The tert-butyl ester group is then introduced via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl (1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H19NO3/c1-17(2,3)22-16(21)19-10-11-9-18(11)13-7-5-4-6-12(13)14(20)8-15(18)19/h4-8,11H,9-10H2,1-3H3/t11-,18-/m1/s1 |
InChI Key |
BSXDTBRZYMNNRS-ADLMAVQZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]23C1=CC(=O)C4=CC=CC=C34 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC23C1=CC(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
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